20S Proteasome activator 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

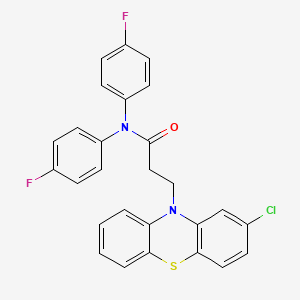

C27H19ClF2N2OS |

|---|---|

分子量 |

493.0 g/mol |

IUPAC 名称 |

3-(2-chlorophenothiazin-10-yl)-N,N-bis(4-fluorophenyl)propanamide |

InChI |

InChI=1S/C27H19ClF2N2OS/c28-18-5-14-26-24(17-18)31(23-3-1-2-4-25(23)34-26)16-15-27(33)32(21-10-6-19(29)7-11-21)22-12-8-20(30)9-13-22/h1-14,17H,15-16H2 |

InChI 键 |

ZFFNQHQEQWDWBM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCC(=O)N(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

产品来源 |

United States |

Foundational & Exploratory

The Multifaceted Role of 20S Proteasome Activator 1 (PA28α/REGα) in Cellular Homeostasis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 20S Proteasome Activator 1, a complex also known as PA28αβ or the 11S regulator, is a critical component of the ubiquitin-proteasome system, playing a pivotal role in maintaining cellular protein homeostasis. Comprised of PA28α (also referred to as REGα or PSME1) and PA28β (REGβ or PSME2) subunits, this hetero-heptameric ring-shaped complex binds to the 20S proteasome, modulating its proteolytic activity. While its function in enhancing the presentation of antigens for the adaptive immune response is well-established, emerging evidence points to its broader involvement in a range of cellular processes, including the response to oxidative stress and the pathogenesis of various diseases such as cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core functions of PA28αβ, detailing its mechanism of action, impact on cellular pathways, and its emerging role as a potential therapeutic target.

Core Function and Mechanism of Action

The canonical function of PA28αβ is to regulate the activity of the 20S proteasome, the catalytic core of the proteasome complex. The expression of both PA28α and PA28β subunits is notably induced by interferon-gamma (IFN-γ), underscoring their importance in the immune response.[1][2]

PA28αβ binds in an ATP-independent manner to one or both ends of the barrel-shaped 20S proteasome.[3] This binding induces conformational changes in the α-subunits of the 20S proteasome, leading to the opening of a gate that is otherwise closed.[4] This gate-opening mechanism facilitates the entry of substrates into the proteasome's catalytic chamber and is also thought to aid in the release of peptide products.[4] While PA28αβ significantly stimulates the hydrolysis of short peptides, it does not enhance the degradation of large, intact proteins on its own.[1][3]

The "activation loop," a highly conserved region in both PA28α and PA28β, is crucial for stimulating the peptidase activities of the proteasome.[3] Kinetic studies have revealed that PA28αβ increases the maximum reaction rate (Vmax) and decreases the Michaelis constant (Km) for peptide hydrolysis by the proteasome.[3]

Role in MHC Class I Antigen Presentation

A primary and well-characterized function of PA28αβ is its involvement in the major histocompatibility complex (MHC) class I antigen presentation pathway. This pathway is essential for the immune system to recognize and eliminate infected or malignant cells.

PA28αβ enhances the generation of specific antigenic peptides from viral or tumor proteins by the proteasome.[2][5] By altering the cleavage pattern of the proteasome, it promotes the production of peptides with the correct length and sequence to bind to MHC class I molecules.[6] Overexpression of PA28α has been shown to enhance the presentation of certain viral epitopes.[1][5] However, the requirement for PA28αβ in antigen processing is not universal and appears to be dependent on the specific epitope.[1] Studies in mice lacking both PA28α and PA28β have shown that while the processing of some antigens is impaired, the overall immune response to certain viral infections can remain intact.[1]

dot

References

- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A luminescence-based method to assess antigen presentation and antigen-specific T cell responses for in vitro screening of immunomodulatory checkpoints and therapeutics [frontiersin.org]

- 3. med.fsu.edu [med.fsu.edu]

- 4. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. PA28αβ: The Enigmatic Magic Ring of the Proteasome? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the 20S Proteasome Activator 1: A Technical Guide to its Discovery, Synthesis, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, a primary pathway for protein degradation in eukaryotic cells. Its activity is tightly regulated by a variety of protein complexes that bind to its ends and modulate its function. Among these, the 20S Proteasome Activator 1 (PA28), also known as the 11S regulator (REG), plays a crucial role in stimulating the proteasome's peptidase activity. This ATP-independent activator is particularly significant in the context of the immune system, where it enhances the generation of antigenic peptides for presentation by MHC class I molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, and functional characterization of PA28α (REGα), a key component of this regulatory complex.

Discovery and Timeline

The discovery of the 20S proteasome activator was a significant milestone in understanding the intricate regulation of intracellular proteolysis. Initially identified as a protein complex that could stimulate the peptidase activity of the 20S proteasome, it was independently described by two groups in 1992 and named '11 S REG' and 'PA28'. The activator was found to be composed of homologous subunits, namely α, β, and γ.[1]

A key breakthrough was the discovery that the expression of the α and β subunits is induced by interferon-gamma (IFN-γ), a cytokine central to the adaptive immune response. This finding provided a direct link between the proteasome machinery and antigen presentation.[2][3] Subsequent structural studies revealed that recombinant PA28α forms a heptameric ring-shaped structure.[4] The crystal structure of human recombinant REGα was determined at 2.8 Å resolution, revealing a barrel-shaped assembly with a central channel.[1] This structure provided crucial insights into its mechanism of action, suggesting that its binding to the 20S proteasome induces conformational changes that open the gate for substrate entry.[1]

Synthesis of this compound (PA28α)

The in vitro study of PA28α and its complexes relies heavily on the production of pure, active recombinant protein. The most common method for this is heterologous expression in Escherichia coli.

Recombinant Expression of PA28α

The cDNA encoding human PA28α is typically cloned into a bacterial expression vector, such as the pET series, which allows for high-level protein expression under the control of an inducible promoter (e.g., T7 promoter).

Co-expression of the PA28α/β Complex

For studies involving the more physiologically relevant hetero-oligomeric complex, co-expression of both PA28α and PA28β subunits is necessary. A common strategy is the use of a bicistronic vector, which allows for the simultaneous expression of both proteins from a single mRNA transcript, promoting the formation of the active complex within the E. coli host.[5]

Quantitative Data

The interaction of PA28α with the 20S proteasome and its effect on proteolytic activity have been quantified in numerous studies. Below is a summary of key quantitative parameters.

| Parameter | Description | Reported Values | References |

| Binding Affinity (Kd) | Dissociation constant for the interaction between PA28αβ and the 20S proteasome. | Nanomolar range | [6] |

| Activation of Peptidase Activity | Fold-increase in the hydrolysis of fluorogenic peptide substrates by the 20S proteasome in the presence of PA28. | 4- to 18-fold for PA28γ, up to 200-fold for PA28αβ | [6][7] |

| Specific Activity (PA28γ-20S) | Rate of hydrolysis of various fluorogenic peptides by the PA28γ-activated 20S proteasome. | ~2 to ~450 nmol/min/mg | [6] |

| IC50 of an inhibitor | Concentration of a peptidyl alcohol inhibitor required to reduce PA28α-stimulated chymotrypsin-like activity by 50%. | 30 µM | [8] |

Experimental Protocols

Recombinant PA28α Expression and Purification

This protocol is adapted from established methods for the expression and purification of recombinant PA28α from E. coli.

1. Transformation and Expression:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the PA28α expression vector.

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

-

Harvest the cells by centrifugation.

2. Cell Lysis and Clarification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.

3. Purification:

-

If the recombinant PA28α contains an affinity tag (e.g., His-tag), perform affinity chromatography using the appropriate resin (e.g., Ni-NTA).

-

Elute the bound protein using an appropriate elution buffer (e.g., lysis buffer containing a high concentration of imidazole (B134444) for His-tagged proteins).

-

Further purify the protein using size-exclusion chromatography to separate the heptameric PA28α from aggregates and lower molecular weight contaminants.

-

Assess the purity of the final protein preparation by SDS-PAGE.

Proteasome Activity Assay

This protocol describes a fluorometric assay to measure the activation of the 20S proteasome's chymotrypsin-like activity by PA28α.

1. Reagents and Materials:

-

Purified 20S proteasome

-

Purified recombinant PA28α

-

Assay buffer: 20 mM Tris-HCl, pH 7.5

-

Fluorogenic substrate for chymotrypsin-like activity: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

2. Assay Procedure:

-

In a 96-well plate, add a fixed amount of 20S proteasome (e.g., 1-5 nM) to each well.

-

Add varying concentrations of PA28α to the wells to determine the dose-dependent activation. Include a control with no PA28α.

-

Pre-incubate the proteasome and activator at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., 100-200 µM final concentration).

-

Immediately begin monitoring the increase in fluorescence over time at 37°C.

-

The rate of the reaction (increase in fluorescence per unit time) is proportional to the proteasome activity.

3. Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of PA28α.

-

Plot the reaction velocity against the PA28α concentration to generate an activation curve.

-

From this curve, kinetic parameters such as the activation constant (Kact) can be determined.

Signaling Pathways

The primary and most well-characterized signaling pathway involving PA28α is the interferon-gamma (IFN-γ) pathway, which is crucial for the adaptive immune response.

Interferon-Gamma Signaling Pathway

Upon infection, immune cells such as T cells and NK cells release IFN-γ. IFN-γ binds to its receptor on the surface of various cells, initiating a signaling cascade that leads to the upregulation of genes involved in antigen presentation, including the PA28α and PA28β subunits.[9]

Other Potential Roles

While its role in immunity is well-established, emerging evidence suggests that PA28αβ may also be involved in other cellular processes, such as the response to oxidative stress by potentially stimulating the degradation of oxidized proteins.[10][11] Further research is needed to fully elucidate these non-immunological functions.

Conclusion

The this compound, particularly its α subunit, is a critical regulator of proteasome function with profound implications for immunology and beyond. The ability to synthesize and functionally characterize this activator in vitro has been instrumental in dissecting its mechanism of action. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in the fields of biochemistry, cell biology, and drug discovery who are interested in further exploring the roles of this fascinating molecular machine. The continued investigation of PA28α and its associated pathways holds promise for the development of novel therapeutic strategies for a range of diseases, from viral infections to cancer.

References

- 1. Structure of the proteasome activator REGalpha (PA28alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A role for the proteasome regulator PA28alpha in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteasome - Wikipedia [en.wikipedia.org]

- 4. The proteasome 11S regulator subunit REG alpha (PA28 alpha) is a heptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High yield bacterial expression and purification of active recombinant PA28alphabeta complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PA28γ–20S proteasome is a proteolytic complex committed to degrade unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of the PA28alpha-20S proteasome interaction by a peptidyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Not Just PA28γ: What We Know About the Role of PA28αβ in Carcinogenesis [mdpi.com]

- 11. Differential Roles of Proteasome and Immunoproteasome Regulators Pa28αβ, Pa28γ and Pa200 in the Degradation of Oxidized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Proteasome: A Technical Guide to the Structural Basis of 20S Proteasome Activation by Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, playing a crucial role in cellular protein homeostasis by degrading a wide range of proteins. Its activity is tightly regulated, in part, by a gating mechanism at the outer α-rings that restricts substrate access to the proteolytic chamber. While the 26S proteasome, formed by the association of the 20S core with the 19S regulatory particle, is responsible for the degradation of ubiquitinated proteins, the 20S proteasome can independently degrade unstructured or oxidized proteins. This has significant implications for a variety of diseases, including neurodegenerative disorders and cancer, where the accumulation of misfolded proteins is a key pathological feature.

The activation of the 20S proteasome by small molecules presents a promising therapeutic strategy to enhance the clearance of these toxic protein species. This technical guide will delve into the structural basis of 20S proteasome activation by a representative small molecule activator, referred to herein as Compound 1 , a conceptual stand-in for a class of well-characterized activators such as TCH-165. We will explore the quantitative effects of this compound on proteasome activity, provide detailed experimental protocols for its characterization, and visualize the underlying molecular mechanisms and experimental workflows.

The Gating Mechanism of the 20S Proteasome

The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings, with two outer α-rings and two inner β-rings. The proteolytic active sites are located within the central chamber formed by the β-rings. In its latent state, the entry to this chamber is blocked by the N-terminal tails of the α-subunits, forming a "gate" that prevents unregulated proteolysis.

Activation of the 20S proteasome involves a conformational change in the α-rings that leads to the opening of this gate. This can be induced by the binding of regulatory particles like the 19S cap or by certain small molecules. These activators are thought to bind to inter-subunit pockets on the α-ring, triggering an allosteric cascade that results in the displacement of the N-terminal tails and the opening of the channel.

Quantitative Analysis of 20S Proteasome Activation by Compound 1

The efficacy of a small molecule activator is determined by its ability to enhance the proteolytic activity of the 20S proteasome. This is typically quantified by measuring the hydrolysis of fluorogenic peptide substrates specific for the different catalytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).

Below is a summary of the quantitative data for a representative 20S proteasome activator, Compound 1 (based on published data for similar compounds).

| Parameter | Chymotrypsin-like (CT-L) | Trypsin-like (T-L) | Caspase-like (C-L) | Reference |

| EC50 | ~5 µM | ~10 µM | ~5 µM | [1] |

| Maximum Fold Activation | ~8-fold | ~4-fold | ~6-fold | [1] |

EC50 (Half-maximal effective concentration) is the concentration of the compound that produces 50% of the maximal possible effect.

Structural Basis of Activation by Compound 1

While high-resolution crystal or cryo-EM structures of the 20S proteasome in complex with a specific small molecule activator like "Compound 1" are not yet widely available, the current understanding suggests a clear mechanism of action. It is proposed that these activators bind to pockets located between adjacent α-subunits on the outer surface of the 20S core particle. This binding event is thought to mimic the action of the C-terminal tails of the 19S regulatory particle's ATPase subunits, which are known to induce gate opening.

The binding of Compound 1 is hypothesized to trigger a cascade of conformational changes that are transmitted through the α-ring. This allosteric signal ultimately leads to the displacement of the N-terminal tails of the α-subunits, thereby opening the gate and allowing substrates to enter the proteolytic chamber. This proposed mechanism is consistent with the observation that these small molecules enhance all three proteolytic activities of the proteasome in a parallel manner.[1]

Experimental Protocols

In Vitro 20S Proteasome Activity Assay

This assay measures the ability of a test compound to enhance the proteolytic activity of purified 20S proteasome using fluorogenic peptide substrates.

Materials:

-

Purified human 20S proteasome

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Fluorogenic Substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Boc-LRR-AMC (for trypsin-like activity)

-

Z-LLE-AMC (for caspase-like activity)

-

-

Test Compound (Compound 1)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of Compound 1 in Assay Buffer.

-

In a 96-well plate, add purified 20S proteasome to a final concentration of 1 nM in Assay Buffer.

-

Add the different concentrations of Compound 1 or vehicle control to the wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Add the specific fluorogenic substrate to each well to a final concentration of 100 µM.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 60 minutes at 37°C.

-

Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).

-

Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.

In Vitro Protein Degradation Assay

This assay assesses the ability of the activated 20S proteasome to degrade a specific protein substrate, such as the intrinsically disordered protein α-synuclein.

Materials:

-

Purified human 20S proteasome

-

Purified α-synuclein protein

-

Assay Buffer: 20 mM HEPES, pH 7.4, 2 mM EDTA, 1 mM EGTA

-

Test Compound (Compound 1)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-α-synuclein antibody

Procedure:

-

Prepare a reaction mixture containing purified 20S proteasome (e.g., 15 nM) and α-synuclein (e.g., 0.5 µM) in Assay Buffer.

-

Add Compound 1 at various concentrations or a vehicle control to the reaction mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-α-synuclein antibody to visualize the remaining protein.

-

Quantify the band intensities to determine the extent of α-synuclein degradation.

Visualizations

Signaling Pathway of 20S Proteasome Activation

Caption: Proposed mechanism of 20S proteasome activation by Compound 1.

Experimental Workflow for Characterization of 20S Proteasome Activators

Caption: A typical workflow for the discovery and characterization of novel 20S proteasome activators.

Conclusion

The activation of the 20S proteasome by small molecules represents a compelling therapeutic strategy for diseases characterized by proteotoxicity. This guide has provided a framework for understanding the structural basis of this activation, using a representative "Compound 1" to illustrate the key concepts. The quantitative data, detailed experimental protocols, and visual workflows presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and protein degradation. Future work, including high-resolution structural studies of activator-proteasome complexes, will be critical to further elucidate the precise molecular interactions and to guide the rational design of next-generation 20S proteasome activators with improved potency and selectivity.

References

In-depth Technical Guide: Investigating 20S Proteasome Activator 1 (PA28α/β) in Neurodegenerative Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of misfolded and aggregated proteins is a central pathological hallmark of a host of neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of these aberrant proteins. Within this system, the 20S proteasome core particle can be activated by various regulatory complexes, including the 20S Proteasome Activator 1, also known as PA28 or REG. This guide provides a comprehensive technical overview of PA28α/β (encoded by genes PSME1 and PSME2), its mechanism of action, its role in neurodegenerative models, and key experimental protocols for its investigation. Emerging evidence suggests a complex and sometimes paradoxical role for PA28α/β, which appears to function not only as a proteasome activator but also as a molecular chaperone, presenting a nuanced target for therapeutic development.

Introduction to 20S Proteasome and PA28α/β Activator

The 26S proteasome, responsible for degrading most ubiquitinated proteins, consists of a 20S core particle (CP) capped by one or two 19S regulatory particles (RP).[1] The 20S CP is a barrel-shaped structure that houses the proteolytic active sites.[2] However, the 20S core can also be activated by the 11S regulatory particle, or PA28.

The PA28 activator is a heptameric ring-shaped complex that binds to the ends of the 20S proteasome.[1] In mammals, there are two main isoforms:

-

PA28α/β (REGα/β): A heteroheptamer composed of alternating α and β subunits, found predominantly in the cytoplasm and nucleus.[3] Its expression is notably induced by interferon-gamma (IFN-γ).

-

PA28γ (REGγ): A homoheptamer found exclusively in the nucleus.[1]

Unlike the 19S cap, PA28 binding and activation of the 20S proteasome is ATP-independent and it does not recognize ubiquitinated proteins.[1] It is thought to primarily facilitate the degradation of small, unfolded, or oxidized proteins.

Mechanism of Action

PA28α/β binding to the 20S proteasome induces a conformational change in the α-ring, opening the gated channel into the proteolytic chamber. This allows for an increased influx of substrates for degradation.[1] This activation primarily enhances the chymotrypsin-like peptidase activity of the proteasome. While initially thought to only process small peptides, there is growing evidence that PA28-activated proteasomes can degrade larger, unstructured or oxidatively damaged proteins, which are highly relevant in the context of neurodegenerative disease.[4]

Interestingly, some studies suggest that the neuroprotective effects of PA28α/β may be independent of its role as a proteasome activator and could be linked to a chaperone-like function that helps prevent protein aggregation.[5][6]

Caption: Mechanism of PA28α/β activation and function.

Role of PA28α/β in Neurodegenerative Disease Models

The function of PA28α/β in neurodegeneration is multifaceted, with studies reporting both protective and neutral effects. The specific context of the disease model, the protein aggregate , and the method of PA28 modulation appear to be critical determinants of the outcome.

Alzheimer's Disease (AD)

Proteomics analyses of human AD brains have revealed widespread dysregulation of the ubiquitin-proteasome system. While data specifically quantifying PA28α/β is still emerging, global quantitative analyses indicate significant alterations in numerous ubiquitin-related proteins in AD brains compared to controls.[7] Transcriptomic studies have shown that many genes related to inflammation are altered in AD, which could indirectly affect the expression of the IFN-γ-inducible PA28α/β.[8]

Parkinson's Disease (PD)

In PD, the accumulation of α-synuclein is a key pathological event. Overexpression of α-synuclein in neuroblastoma cell lines can lead to decreased cell viability and increased sensitivity to oxidative stress, which is associated with proteasome inhibition.[9][10] Transcriptomic profiling of PD brains has identified changes in gene expression related to immune mechanisms and mitochondrial function, pathways that are linked to PA28α/β function and oxidative stress.[11]

Huntington's Disease (HD)

The role of proteasome activators has been most extensively studied in HD models. Overexpression of the nuclear PA28γ has been shown to reduce mutant huntingtin (mHTT) aggregation and improve motor coordination in HD mice.[12] However, the role of the cytoplasmic/nuclear PA28α/β is less clear. One study found that reducing PA28α/β activation in HD mouse brains correlates with increased mHTT aggregation in cell models.[12] Conversely, another study showed that overexpressing PA28α and β in HEK293 cells had no significant effect on the levels of soluble or insoluble mutant huntingtin.[12] This highlights the complexity and context-dependent nature of PA28α/β's role in handling specific protein aggregates.

Quantitative Data Presentation

The following tables summarize quantitative findings from various studies investigating PA28α/β and proteasome function in neurodegenerative models.

Table 1: PA28α/β Expression and Proteasome Activity in Overexpression Models

| Model System | Modification | Analyte | Fold Change / Effect | P-value | Reference |

|---|---|---|---|---|---|

| Mouse (PA28αOE) Hippocampus | PA28α Overexpression | PA28β Protein | Markedly Increased | - | [5][6] |

| Mouse (PA28αOE) Hippocampus | PA28α Overexpression | PA28-20S Peptidase Activity | No significant increase | P = 0.72 | [5] |

| Neonatal Rat Ventricular Myocytes | Adenovirus-mediated PA28α Overexpression | ATP-independent chymotrypsin-like activity | ~1.2-fold increase | < 0.05 | [13] |

| HEK293 Cells with mHTT(Q97) | PA28α/β Overexpression | Insoluble mHTT(Q97) | No significant change | P = 0.99 | [12] |

| STHdh Cells with mHTT(Q97) | shRNA knockdown of PA28α | Insoluble mHTT(Q97) | Increased aggregation | < 0.0001 |[12] |

Table 2: General Proteasome Changes in Human Neurodegenerative Disease Brains

| Disease | Brain Region | Analyte | Observation | Significance | Reference |

|---|---|---|---|---|---|

| Alzheimer's Disease | Postmortem Brain Tissues | Ubiquitylated Proteins | >800 ubiquitylation sites significantly altered (>80% increased) | - | [7] |

| Alzheimer's Disease | Temporal Cortex | Differentially Abundant Proteins | 197 proteins identified (vs. controls) | FDR < 0.05 | [14] |

| Parkinson's Disease | Midbrain | Differentially Expressed Genes | 92 mRNAs (33 up, 59 down) | padj ≤ 0.05 |

| Huntington's Disease | Brain | Differentially Regulated Genes | Alterations in neuronal differentiation, immune response pathways | - |[15] |

Experimental Protocols

Protocol: Measurement of Proteasome Activity

This protocol outlines a common method for measuring the chymotrypsin-like activity of the proteasome in tissue or cell lysates using a fluorogenic substrate.

Materials:

-

Tissue/Cell Lysis Buffer (e.g., Tris-HCl buffer, pH 7.8, with detergents and protease inhibitors)

-

Protein Quantification Assay Kit (e.g., BCA or Bradford)

-

Fluorogenic Proteasome Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT

-

Proteasome Inhibitor (optional control): Epoxomicin or MG132

-

96-well black microplate

-

Microplate fluorometric reader (Excitation: ~355-380 nm, Emission: ~460 nm)

Procedure:

-

Lysate Preparation: Homogenize brain tissue or lyse cultured cells on ice in Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay.

-

Assay Setup: In a 96-well black plate, prepare reaction mixtures. For each sample, prepare a well with the lysate and a control well with lysate plus a specific proteasome inhibitor (e.g., 5 µM epoxomicin) to measure non-proteasomal activity.

-

Reaction Mixture: To each well, add 10-20 µg of total protein lysate and adjust the volume with Assay Buffer.

-

Initiate Reaction: Add the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 20-50 µM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the fluorescence values of the inhibitor-treated wells from the corresponding untreated wells to determine the specific proteasome activity. Normalize the activity to the total protein concentration.

Protocol: Analysis of PA28α/β Expression by Western Blot

Materials:

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Rabbit anti-PA28α (anti-PSME1), Rabbit anti-PA28β (anti-PSME2)

-

Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates as described in Protocol 6.1. Mix lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the levels of PA28α and PA28β to the loading control.

Visualizations: Workflows and Logical Relationships

Caption: General experimental workflow for investigating PA28.

// Nodes Agg [label="Protein Aggregation\n(Aβ, α-Syn, mHTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UPS_impair [label="UPS Impairment", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Stress [label="Increased Oxidative Stress\n& Cellular Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Neurodegen [label="Neurodegeneration", fillcolor="#202124", fontcolor="#FFFFFF"]; PA28_act [label="↑ PA28α/β Activity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; PA28_chap [label="↑ PA28α/β Chaperone\nFunction", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; Clearance [label="Enhanced Degradation of\nUnfolded/Damaged Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Agg_prevent [label="Prevention of\nAggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Agg -> UPS_impair [label="Inhibits/Overwhelms"]; UPS_impair -> Agg [label="Feedback Loop"]; UPS_impair -> Cell_Stress; Cell_Stress -> Neurodegen; Agg -> Cell_Stress [label="Toxicity"];

PA28_act -> Clearance [color="#34A853"]; Clearance -> Cell_Stress [label="Reduces", color="#34A853"];

PA28_chap -> Agg_prevent [color="#4285F4"]; Agg_prevent -> Agg [label="Reduces", color="#4285F4"];

{rank=same; PA28_act; PA28_chap;} }

Caption: Logical relationship of PA28α/β in proteostasis.

Therapeutic Potential and Future Directions

Targeting the proteasome has been a successful strategy in cancer therapy, but its application to neurodegenerative diseases is more complex. While global proteasome inhibition is likely to be detrimental in neurons already struggling with protein aggregates, the specific activation of the proteasome, particularly the 20S core via PA28, presents a potential therapeutic avenue.[4]

The dual function of PA28α/β as both an activator and a potential chaperone complicates this picture. If its primary neuroprotective role is chaperone-mediated, then strategies to enhance this function without necessarily increasing proteolytic activity could be beneficial.[5] Conversely, if enhancing the degradation of toxic oligomers and damaged proteins is key, then small molecules that promote the PA28-20S interaction or mimic its activating effect could be valuable.

Future research should focus on:

-

Dissecting the Activator vs. Chaperone Roles: Developing tools and models to separate these two functions is critical to understanding which is more relevant for neuroprotection.

-

Disease-Specific Effects: Further quantitative proteomic and transcriptomic studies are needed to clarify how PA28α/β levels and activity are altered in human AD and PD brains and in more refined animal models.

-

Targeted Modulation: Developing specific small-molecule modulators of the PA28-20S interaction will be essential for testing the therapeutic hypothesis in preclinical models.

By elucidating the precise role of PA28α/β in the complex landscape of neurodegeneration, researchers can pave the way for novel therapeutic strategies aimed at restoring protein homeostasis in the aging brain.

References

- 1. The Ubiquitin-Proteasome System in Huntington's Disease: Are Proteasomes Impaired, Initiators of Disease, or Coming to the Rescue? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Proteasome activator (PA28) subunits, alpha, beta and gamma (Ki antigen) in NT2 neuronal precursor cells and HeLa S3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PA28αβ overexpression enhances learning and memory of female mice without inducing 20S proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PA28αβ overexpression enhances learning and memory of female mice without inducing 20S proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of the Brain Ubiquitylome in Alzheimer's Disease. | BioGRID [thebiogrid.org]

- 8. Set-Based Rare Variant Expression Quantitative Trait Loci in Blood and Brain from Alzheimer Disease Study Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overexpression of alpha-synuclein decreased viability and enhanced sensitivity to prostaglandin E(2), hydrogen peroxide, and a nitric oxide donor in differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential cytotoxicity of human wild type and mutant alpha-synuclein in human neuroblastoma SH-SY5Y cells in the presence of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.knaw.nl [pure.knaw.nl]

- 12. Reduction in PA28αβ activation in HD mouse brain correlates to increased mHTT aggregation in cell models | PLOS One [journals.plos.org]

- 13. Enhancement of proteasome function by PA28α overexpression protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Label-Free Quantitative LC-MS Proteomics of Alzheimer’s Disease and Normally Aged Human Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to Early-Stage Research on 20S Proteasome Activator 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research concerning 20S Proteasome activator 1, a novel small molecule with therapeutic potential in neurodegenerative diseases. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to the 20S Proteasome and its Activation

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of intracellular proteins.[1][2] Unlike the 26S proteasome, which primarily degrades ubiquitinated proteins, the 20S proteasome can degrade proteins in a ubiquitin-independent manner.[3][4] Its substrates are often intrinsically disordered proteins (IDPs) or proteins damaged by oxidative stress.[2][5] The accumulation of such proteins is a pathological hallmark of several neurodegenerative diseases, including Parkinson's and Alzheimer's.[6][7]

The activity of the 20S proteasome is regulated by a gating mechanism at the level of its α-rings, which control substrate entry into the proteolytic chamber.[2][8] Small molecules can allosterically bind to the α-rings, inducing a conformational change that opens the gate and enhances proteolytic activity.[2][9][10] This activation of the 20S proteasome presents a promising therapeutic strategy for clearing toxic protein aggregates.[4][6]

This compound: A Potent Modulator

This compound (CAS: 2761578-18-9) is a novel small molecule activator of the 20S proteasome, developed from a phenothiazine (B1677639) scaffold.[6][11][12] It has been shown to potently enhance the activity of the 20S proteasome and promote the degradation of pathogenic proteins like α-synuclein.[6][11][12]

Mechanism of Action

This compound is believed to act as a "gate-opener".[2][4] It is hypothesized to bind to the intersubunit pockets of the α-ring of the 20S proteasome, inducing a conformational change that facilitates the entry of substrates into the catalytic core.[2] This leads to an increase in the degradation of intrinsically disordered proteins without significantly affecting the degradation of structured proteins.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant activators.

Table 1: In Vitro Activity of this compound [11][12][13]

| Catalytic Site | EC200 (µM) |

| Chymotrypsin-like | 0.7 |

| Trypsin-like | 0.3 |

| Caspase-like | 1.8 |

EC200 is the concentration required to achieve a 200% increase in activity.

Table 2: In-Cell Activity of this compound [11]

| Cell Line | Target Protein | Concentration (µM) | % Degradation/Reduction | Time (h) |

| In Vitro | α-synuclein | 10 | 73% | 0.75 |

| In Vitro | α-synuclein | 15 | >80% | 0.75 |

| Hek-293T | A53T α-synuclein | 5 | 25% | 24 |

| Hek-293T | A53T α-synuclein | 15 | 67% | 24 |

Table 3: Activity of Other 20S Proteasome Activators

| Activator | EC50 (µg/mL) | Target Activity | Reference |

| Betulinic Acid | ~2.5 | Chymotrypsin-like | [1][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of 20S proteasome activators.

In Vitro 20S Proteasome Activity Assay

This protocol is adapted from commercially available kits and published literature for measuring the chymotrypsin-like activity of the 20S proteasome using the fluorogenic substrate Suc-LLVY-AMC.[15][16][17][18]

Materials:

-

Purified human 20S proteasome

-

Suc-LLVY-AMC (fluorogenic substrate)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.6, 0.5 mM EDTA)

-

This compound (or other test compounds) dissolved in DMSO

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 345-380 nm, Emission: 445-480 nm)

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 1X Assay Buffer.

-

Prepare a stock solution of Suc-LLVY-AMC in DMSO (e.g., 10 mM). Dilute to a working concentration (e.g., 200 µM) in 1X Assay Buffer just before use.

-

Prepare serial dilutions of the this compound in 1X Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Purified 20S proteasome (e.g., 0.2 µg per well)

-

This compound or vehicle (DMSO)

-

-

The total volume in each well should be brought to a consistent volume (e.g., 190 µL) with Assay Buffer.

-

Include control wells:

-

No enzyme (substrate only) for background fluorescence.

-

Enzyme with vehicle (DMSO) for baseline activity.

-

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the activator to interact with the proteasome.

-

-

Initiate Reaction:

-

Add the Suc-LLVY-AMC working solution to each well to initiate the reaction (e.g., 10 µL for a final concentration of 10 µM).

-

-

Measurement:

-

Immediately place the plate in a pre-warmed fluorometric plate reader.

-

Monitor the increase in fluorescence over time (kinetic reading) for 15-60 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

For kinetic assays, determine the initial reaction velocity (V0) from the linear portion of the fluorescence vs. time plot.

-

Calculate the percent activation relative to the vehicle control.

-

Plot the percent activation against the activator concentration to determine EC200 or EC50 values.

-

In-Cell Proteasome Activity Assay

This protocol outlines a general method for measuring the chymotrypsin-like activity of the proteasome in cultured cells.[19]

Materials:

-

Cultured cells (e.g., Hek-293T)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound (or other test compounds)

-

Proteasome Assay Loading Solution (containing a cell-permeable fluorogenic substrate like LLVY-R110)

-

96-well clear-bottom black microplate

-

Fluorometric plate reader (Excitation: ~490 nm, Emission: ~525 nm)

Procedure:

-

Cell Plating:

-

Plate cells in a 96-well clear-bottom black microplate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control in fresh cell culture medium.

-

Incubate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

-

Assay:

-

Remove the treatment medium and wash the cells with PBS.

-

Add the Proteasome Assay Loading Solution to each well.

-

Incubate the plate at 37°C for at least 1 hour, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometric plate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of blank wells (medium without cells) from all readings.

-

Compare the fluorescence intensity of treated cells to that of vehicle-treated cells to determine the relative proteasome activity.

-

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Proteasome Regulation

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of the cellular antioxidant response and proteostasis.[20][21] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, including those encoding subunits of the 20S proteasome.[22] This leads to the upregulation of proteasome expression and an enhanced capacity to degrade damaged proteins.

References

- 1. mdpi.com [mdpi.com]

- 2. Small Molecule Enhancement of 20S Proteasome Activity Targets Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Enhancement of 20S Proteasome Activity Targets Intrinsically Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Potent 20S Proteasome Activators for the Potential Treatment of α-Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. Mechanism of gate opening in the 20S proteasome by the proteasomal ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of gate opening in the 20S proteasome by the proteasomal ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | Proteasome | TargetMol [targetmol.com]

- 13. molnova.com [molnova.com]

- 14. Activation and inhibition of proteasomes by betulinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. stressmarq.com [stressmarq.com]

- 17. ubpbio.com [ubpbio.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. journals.biologists.com [journals.biologists.com]

- 21. The age- and sex-specific decline of the 20s proteasome and the Nrf2/CncC signal transduction pathway in adaption and resistance to oxidative stress in Drosophila melanogaster | Aging [aging-us.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on 20S Proteasome Activator 1 and its Impact on Cellular Aging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular aging, or senescence, is a fundamental biological process characterized by a stable and irreversible cell cycle arrest, contributing to both organismal aging and a range of age-related pathologies. A key hallmark of aging is the loss of proteostasis, leading to the accumulation of damaged, oxidized, and aggregated proteins that disrupt cellular function. The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation, and its efficacy is crucial for maintaining a healthy proteome.

At the core of the UPS is the 20S proteasome, a barrel-shaped proteolytic complex.[1][2] Its activity can be modulated by various regulatory particles. This guide focuses on the 20S Proteasome Activator 1, also known as PA28αβ, 11S, or REGα/β, a key ATP-independent regulator. PA28αβ is a heteroheptameric ring composed of α (PSME1) and β (PSME2) subunits.[3][4][5] It binds to the ends of the 20S proteasome, inducing conformational changes that open the substrate entry gate, thereby enhancing the degradation of small peptides and, importantly, unfolded or oxidized proteins.[4][6][7]

This whitepaper provides a comprehensive technical overview of PA28αβ's mechanism of action, its critical role in combating the molecular stresses associated with cellular aging, and its potential as a therapeutic target. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways that govern its function.

The Role of PA28αβ in Cellular Proteostasis and Aging

The accumulation of oxidatively damaged proteins is a hallmark of cellular aging and contributes to cellular dysfunction and senescence.[7][8][9] The 20S proteasome, particularly when activated by PA28αβ, plays a crucial role in clearing these damaged proteins in an ATP- and ubiquitin-independent manner.[7][10]

Mechanism of 20S Proteasome Activation

PA28αβ enhances proteasome activity through several proposed mechanisms:

-

Gate Opening: The primary mechanism involves binding to the α-rings of the 20S proteasome, which induces a conformational change that opens the narrow entry pore.[4][7][11] This allows unstructured or partially folded proteins, such as those damaged by oxidative stress, to more readily access the proteolytic chamber.

-

Allosteric Modification: Evidence suggests PA28αβ binding can allosterically modify the active sites within the proteasome's β-rings, increasing the Vmax and reducing the Km for peptide hydrolysis.[6] This enhances the efficiency of all three major peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like.[4][6]

-

Product Release: PA28αβ may also facilitate the exit of peptide products from the proteasome core.[6]

PA28αβ in Oxidative Stress and Aging

During oxidative stress, a condition that intensifies with age, the expression of PA28αβ is often upregulated.[1] Studies have shown that both the immunoproteasome and PA28αβ are induced during adaptation to oxidative stress.[1][12] This adaptive response is critical for enhancing the cell's capacity to degrade oxidized proteins, thereby mitigating proteotoxicity and delaying the onset of senescence.[1]

-

Selective Degradation: The PA28αβ-20S complex demonstrates a preference for degrading oxidized proteins over their native counterparts.[1] This selectivity is vital for maintaining cellular function under stress.

-

Protection Against Senescence: By clearing damaged proteins, PA28αβ helps prevent the accumulation of protein aggregates, which are known to inhibit proteasome function and promote a senescent phenotype.[13] Knockdown of PA28αβ has been shown to reduce the cell's ability to handle oxidative challenges and can exacerbate the accumulation of oxidized proteins.[1][12]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on PA28αβ function and expression.

Table 1: Effect of PA28αβ on 20S Proteasome Peptidase Activities

| Proteasomal Activity | Fold Increase with PA28αβ | Reference Substrate | Notes |

|---|---|---|---|

| Chymotrypsin-like | ~2-10 fold | Suc-LLVY-AMC | Activation is dose-dependent.[3] |

| Trypsin-like | ~10-20 fold | Boc-LRR-AMC | Recombinant PA28γ shows a ~20-fold increase.[14] |

| Caspase-like | ~2-5 fold | Z-LLE-AMC | Activation levels can vary by cell type. |

Table 2: Changes in PA28αβ Expression Under Oxidative Stress

| Condition | Target | Fold Increase in Expression | Cell Type | Reference |

|---|---|---|---|---|

| H₂O₂ Treatment | PA28α subunit | ~6-fold | Murine Embryonic Fibroblasts | [1] |

| H₂O₂ Treatment | PA28β subunit | ~6-fold | Murine Embryonic Fibroblasts | [1] |

| Mild Heat Stress | Proteasomal Activities | 40% - 95% | Human Skin Fibroblasts |[13] |

Signaling Pathways and Logical Workflows

PA28αβ Regulation and Function in Stress Response

The expression of PA28αβ is notably induced by interferon-gamma (IFNγ), linking it to immune responses and conditions of inflammation, which often involve oxidative stress.[1][5] Under general oxidative stress, transcription factors responsive to cellular redox status can upregulate PSME1 and PSME2 gene expression, leading to an enhanced capacity to degrade damaged proteins and maintain proteostasis.

Experimental Workflow: Assessing PA28αβ Impact on Senescence

This diagram outlines a typical experimental procedure to investigate the role of PA28αβ in cellular senescence induced by oxidative stress.

References

- 1. THE IMMUNOPROTEASOME, THE 20S PROTEASOME, AND THE PA28αβ PROTEASOME REGULATOR ARE OXIDATIVE-STRESS-ADAPTIVE PROTEOLYTIC COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Proteasome activator PA28 and its interaction with 20 S proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PA28γ–20S proteasome is a proteolytic complex committed to degrade unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The proteasome activator 11 S REG (PA28) and class I antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PA28αβ: The Enigmatic Magic Ring of the Proteasome? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Stress in Aging: Advances in Proteomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Age-related Oxidative Stress Compromises Endosomal Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Mild heat stress stimulates 20S proteasome and its 11S activator in human fibroblasts undergoing aging in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro 20S Proteasome Activator 1 Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro assays for the 20S Proteasome activator 1 (also known as PA28α or REGα). The protocols and data presented herein are intended to facilitate the study of proteasome function, the screening of potential therapeutic compounds, and the elucidation of cellular degradation pathways.

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of a wide range of cellular proteins. Its activity is regulated by various activator proteins, including the 11S regulator (PA28/REG). The this compound is a key component of this regulatory complex, enhancing the proteasome's ability to hydrolyze small peptides. In vitro assays are crucial for understanding the mechanism of this activation and for identifying molecules that can modulate its function.

Core Principles of the In Vitro Assay

The in vitro 20S proteasome activity assay is typically a fluorometric method that measures the chymotrypsin-like, trypsin-like, or caspase-like peptidase activity of the purified 20S proteasome.[1][2] The assay relies on synthetic peptide substrates conjugated to a fluorescent reporter molecule, such as 7-Amino-4-methylcoumarin (AMC).[3][4] When the proteasome cleaves the peptide substrate, the fluorophore is released, resulting in an increase in fluorescence that can be quantified.[3] The addition of this compound enhances this activity, providing a system to screen for activators or inhibitors of this interaction.

Signaling Pathway and Regulatory Logic

The 20S proteasome plays a central role in cellular homeostasis by degrading damaged, misfolded, or regulatory proteins. Its activity is tightly controlled. The 11S regulatory particle (PA28αβ) can bind to the 20S proteasome, inducing a conformational change that opens the gate for substrate entry and enhances its peptidase activity.[5] This activation is particularly important for the degradation of small peptides and has been implicated in processes like MHC class I antigen presentation.[6]

Experimental Protocols

General Proteasome Activity Assay

This protocol is a generalized procedure for measuring the chymotrypsin-like activity of the 20S proteasome in the presence of an activator.

Materials:

-

Purified 20S Proteasome

-

This compound (PA28α)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)[7]

-

Proteasome Inhibitor (e.g., MG132) for control[3]

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1X Assay Buffer. Dilute the 20S proteasome and the activator to the desired concentrations in the assay buffer. Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in the assay buffer.

-

Set up the Assay Plate:

-

Test Wells: Add assay buffer, 20S proteasome, and the 20S proteasome activator.

-

Control Wells (No Activator): Add assay buffer and 20S proteasome.

-

Inhibitor Control Wells: Add assay buffer, 20S proteasome, the activator, and a proteasome inhibitor.

-

Blank Wells: Add assay buffer only.

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the activator to bind to the proteasome.[8]

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 60-120 minutes using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).[3]

-

Data Analysis: Calculate the rate of substrate hydrolysis (initial velocity) from the linear portion of the fluorescence increase over time. Compare the activity in the presence and absence of the activator.

Western Blot Analysis of Proteasome Subunits

This protocol can be used to verify the presence and integrity of the 20S proteasome subunits.

Materials:

-

Purified 20S Proteasome samples

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Primary antibodies against specific 20S proteasome subunits (e.g., α, β subunits)[9]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix the proteasome samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro 20S proteasome activator assay, from reagent preparation to data analysis.

Data Presentation

The following tables summarize exemplary quantitative data that can be obtained from in vitro 20S proteasome activator assays.

Table 1: Activation of 20S Proteasome Peptidase Activities by a Hypothetical Activator

| Peptidase Activity | Substrate | Basal Activity (RFU/min) | Activity with Activator (RFU/min) | Fold Activation |

| Chymotrypsin-like | Suc-LLVY-AMC | 150 ± 15 | 750 ± 50 | 5.0 |

| Trypsin-like | Boc-LRR-AMC | 80 ± 10 | 320 ± 25 | 4.0 |

| Caspase-like | Z-LLE-AMC | 50 ± 8 | 150 ± 12 | 3.0 |

Table 2: Dose-Dependent Activation by a 20S Proteasome Activator

A specific 20S proteasome activator demonstrated potent activation with the following EC200 values for the different peptidase sites.[10]

| Peptidase Activity | EC200 (µM) |

| Trypsin-like site | 0.3 |

| Chymotrypsin-like site | 0.7 |

| Caspase-like site | 1.8 |

Troubleshooting and Considerations

-

Substrate Specificity: Different fluorogenic substrates are available to measure the three distinct peptidase activities of the proteasome.[1] Ensure the correct substrate is used for the activity of interest.

-

Enzyme and Activator Purity: The purity of the 20S proteasome and the activator is critical for obtaining reliable and reproducible results.

-

Inhibitor Controls: Always include a known proteasome inhibitor as a negative control to ensure the measured activity is specific to the proteasome.

-

Linear Range: Ensure that the assay is performed within the linear range of both the enzyme concentration and the substrate concentration.

-

Alternative Activation: In some cases, low concentrations of SDS can be used to activate the 20S proteasome in vitro, but this may interfere with the action of some test compounds.[2][7] PA28 activators provide a more physiologically relevant method of activation.[11]

By following these detailed application notes and protocols, researchers can effectively utilize in vitro 20S proteasome activator assays to advance their studies in cellular biology and drug discovery.

References

- 1. Amplite® Fluorimetric Proteasome 20S Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 3. ubpbio.com [ubpbio.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The proteasome activator 11 S REG (PA28) and class I antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. stressmarq.com [stressmarq.com]

- 9. THE IMMUNOPROTEASOME, THE 20S PROTEASOME, AND THE PA28αβ PROTEASOME REGULATOR ARE OXIDATIVE-STRESS-ADAPTIVE PROTEOLYTIC COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for 20S Proteasome Activator 1 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of 20S Proteasome activator 1 in mice, with a focus on preclinical research in neurodegenerative diseases and oncology. The protocols outlined below are based on published research and are intended to serve as a guide for in vivo studies.

Introduction

The 20S proteasome is a core component of the ubiquitin-proteasome system, responsible for the degradation of damaged, misfolded, and short-lived proteins in a ubiquitin-independent manner. Activation of the 20S proteasome is a promising therapeutic strategy for diseases characterized by the accumulation of toxic protein aggregates, such as neurodegenerative disorders, and for targeting oncoproteins. This document details the administration of small molecule activators of the 20S proteasome in mouse models, with a primary focus on the well-characterized compound TCH-165, and comparative data from other activators.

Signaling Pathway of 20S Proteasome Activation

Small molecule activators of the 20S proteasome, such as TCH-165, are thought to bind to the α-rings of the 20S proteasome core particle. This binding induces a conformational change that opens the substrate translocation channel, allowing for increased entry and degradation of intrinsically disordered proteins (IDPs) like α-synuclein and tau, as well as oncoproteins like MYC.

Caption: Mechanism of 20S Proteasome Activation by a Small Molecule Activator.

Dosage and Administration in Mice

The following tables summarize the dosage and administration details for selected 20S proteasome activators in mice based on published studies.

Table 1: Dosage and Administration of TCH-165 in Mice [1][2]

| Parameter | Details |

| Compound | TCH-165 |

| Mouse Strain | CD-1 |

| Dosage | 100 mg/kg |

| Route of Administration | Oral gavage |

| Frequency | Twice daily |

| Vehicle | 3:7 (v/v) propylene (B89431) glycol: 5% dextrose |

| Reported Outcome | Well-tolerated, significant inhibition of tumor growth in a multiple myeloma xenograft model. |

Table 2: Pharmacokinetic Parameters of TCH-165 in Mice (100 mg/kg, oral gavage) [1]

| Parameter | Value |

| Cmax (1st dose) | 932.3 ± 184.5 nM |

| Tmax (1st dose) | 2 hours |

| Cmax (2nd dose, 8h post-initial) | 1434.0 ± 625.2 nM |

| Tmax (2nd dose) | 12 hours (from initial dose) |

| Mean AUC (0-16h) | 13,975 h*nM/mL |

Table 3: Comparative Dosages of Other Proteasome Activators in Mice

| Compound | Mouse Model | Dosage | Route of Administration | Reference |

| Oleuropein | TgCRND8 (Alzheimer's model) | 50 mg/kg of diet | Dietary supplementation | --INVALID-LINK-- |

| Rolipram (B1679513) | Aβ1-42-treated mice | 0.1, 0.5, 1.0 mg/kg | Intraperitoneal (i.p.) injection | --INVALID-LINK-- |

Experimental Protocols

The following are detailed protocols for the administration of a 20S proteasome activator and subsequent analysis in mouse models.

Protocol 1: Administration of TCH-165 by Oral Gavage

Materials:

-

TCH-165

-

Propylene glycol

-

5% Dextrose solution

-

Sterile water for injection

-

Homogenizer

-

Animal gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation of TCH-165 Suspension:

-

Accurately weigh the required amount of TCH-165 based on the number of mice and the 100 mg/kg dosage.

-

Prepare the vehicle by mixing propylene glycol and 5% dextrose in a 3:7 volume ratio.

-

Add the weighed TCH-165 to the vehicle to achieve the desired final concentration.

-

Thoroughly mix using a vortex mixer and then homogenize to ensure a uniform suspension. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the exact volume of the TCH-165 suspension to be administered.

-

Gently restrain the mouse.

-

Measure the appropriate volume of the suspension into a 1 mL syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Monitor the animal for any signs of distress after administration.

-

-

Dosing Schedule:

-

Administer the dose twice daily, typically with an 8-12 hour interval between doses.

-

Protocol 2: Assessment of 20S Proteasome Activity in Mouse Tissues

Materials:

-

Tissue homogenization buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

96-well black microplates

-

Fluorometric plate reader

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Tissue Collection and Homogenization:

-

Euthanize the mouse and immediately dissect the tissue of interest (e.g., brain, tumor).

-

Wash the tissue with ice-cold PBS.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) and determine the protein concentration.

-

-

Proteasome Activity Assay:

-

Dilute the tissue lysates to a consistent protein concentration.

-

To each well of a 96-well plate, add the diluted lysate.

-

Add the fluorogenic substrate to each well.

-

Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC).

-

Calculate the rate of substrate cleavage, which is proportional to the proteasome activity.

-

Protocol 3: Quantification of α-Synuclein or Tau in Brain Tissue by ELISA

Materials:

-

Brain tissue lysate (prepared as in Protocol 2)

-

Commercially available ELISA kit for mouse α-synuclein or tau

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Briefly, this typically involves:

-

Adding diluted brain lysates and standards to the antibody-coated wells.

-

Incubating to allow the target protein to bind.

-

Washing the wells to remove unbound material.

-

Adding a detection antibody, followed by a substrate solution.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of α-synuclein or tau in the samples based on the standard curve.

Protocol 4: Behavioral Testing for Neurodegenerative Disease Models

A battery of behavioral tests can be used to assess the efficacy of the 20S proteasome activator in ameliorating cognitive and motor deficits.

Examples of Behavioral Tests:

-

Morris Water Maze: To assess spatial learning and memory.

-

Novel Object Recognition Test: To evaluate recognition memory.

-

Rotarod Test: To measure motor coordination and balance.

-

Open Field Test: To assess general locomotor activity and anxiety-like behavior.

The specific choice of tests will depend on the mouse model and the hypotheses being tested.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a 20S proteasome activator in a mouse model of neurodegenerative disease.

References

Application of 20S Proteasome Activator 1 in Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated alpha-synuclein (B15492655) (α-synuclein) in proteinaceous inclusions known as Lewy bodies.[1] A key pathological feature of PD is the dysregulation of protein homeostasis, where the clearance of misfolded and aggregation-prone proteins is impaired.[2][3] The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of most intracellular proteins, and its dysfunction has been strongly implicated in the pathogenesis of PD.[4]

The 26S proteasome, which degrades ubiquitinated proteins, has been a major focus of research. However, the 20S proteasome, the catalytic core of the 26S proteasome, can independently degrade intrinsically disordered proteins (IDPs) like α-synuclein in a ubiquitin-independent manner.[2][5] This has led to the exploration of 20S proteasome activation as a potential therapeutic strategy for PD and other synucleinopathies.[6] Small molecule activators of the 20S proteasome aim to enhance the clearance of pathogenic α-synuclein, thereby preventing its toxic aggregation and subsequent neuronal death.[6][7]

This document provides detailed application notes and protocols for the use of 20S Proteasome Activator 1 in Parkinson's disease research.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of 20S proteasome activators in cellular and in vitro models relevant to Parkinson's disease.

Table 1: In Vitro Efficacy of 20S Proteasome Activators on α-Synuclein Degradation

| Compound | Concentration | Assay System | α-Synuclein Reduction (%) | Reference |

| Dihydroquinazoline 18 | 5 µM | Purified 20S proteasome + purified α-synuclein | 55% | [5] |

| Dihydroquinazoline 18 | 15 µM | Purified 20S proteasome + purified α-synuclein | 72% | [5] |

| TCH-165 | 5 µM | Purified 20S proteasome + purified α-synuclein | 40% | [8] |

| TCH-165 | 15 µM | Purified 20S proteasome + purified α-synuclein | 60% | [8] |

| Compound 1 | 5 µM | Purified 20S proteasome + purified α-synuclein | 55% | [8] |

| Compound 4 | 5 µM | Purified 20S proteasome + purified α-synuclein | ~50% | [8] |

Table 2: Cellular Efficacy of 20S Proteasome Activators

| Compound | Cell Line | α-Synuclein Construct | Treatment Conditions | Outcome | Reference |

| Miconazole | PC12 C4 | α-Synuclein overexpressing | Not specified | Increased proteasome activity and modulated phosphorylated α-synuclein (Ser129) | [9] |

| AM-404 | HEK-293T | Not specified | Not specified | Enhanced degradation of highly disordered proteins | [9] |

| Oleic amide derivative (B12) | Primary cerebrocortical neurons | Oxygen-glucose deprivation (OGD) | 10 µM, 2h pre-incubation | Blocked OGD-induced cell death and abrogated calpain activation | [10] |

| Oleic amide derivative (D3) | Primary cerebrocortical neurons | Oxygen-glucose deprivation (OGD) | 10 µM, 2h pre-incubation | Blocked OGD-induced cell death | [10] |

| 20S Proteasome Enhancers (1 and 4) | PC12 cells | Co-expressing p25α and A53T α-synuclein | 96 h | Significantly restored cell viability and proteasome activity | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of 20S Proteasome Activation in Neuroprotection

Caption: Proposed neuroprotective signaling pathways of 20S proteasome activation in Parkinson's disease.

Experimental Workflow for Evaluating 20S Proteasome Activators

Caption: General experimental workflow for the preclinical evaluation of 20S proteasome activators for Parkinson's disease.

Experimental Protocols

In Vitro 20S Proteasome Activity Assay (Fluorogenic Substrate)

Objective: To measure the chymotrypsin-like activity of the 20S proteasome in the presence of an activator.

Materials:

-

Purified 20S proteasome

-

This compound

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of the this compound in DMSO.

-

Dilute the purified 20S proteasome in Assay Buffer to the desired final concentration (e.g., 1-5 nM).

-

In a 96-well plate, add the diluted 20S proteasome to each well.

-

Add varying concentrations of the this compound or vehicle (DMSO) to the wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Prepare the fluorogenic substrate solution in Assay Buffer (e.g., 100 µM Suc-LLVY-AMC).

-